2,6-Dichloro-7-(2,2,2-trifluoroethyl)-7H-purine
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Overview
Description
2,6-Dichloro-7-(2,2,2-trifluoroethyl)-7H-purine: is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of two chlorine atoms at positions 2 and 6, and a trifluoroethyl group at position 7 on the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-7-(2,2,2-trifluoroethyl)-7H-purine typically involves the following steps:
Starting Material: The synthesis begins with a purine derivative, such as 2,6-dichloropurine.
Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting 2,6-dichloropurine with 2,2,2-trifluoroethylamine in the presence of a base such as potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 80-100°C) to facilitate the substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the nucleophilic substitution reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo further substitution reactions, particularly at the chlorine positions.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the purine ring.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophiles: Reagents such as amines or thiols can be used for substitution reactions.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Major Products
Substituted Purines: Products with different substituents at the chlorine positions.
Oxidized or Reduced Derivatives: Products with altered oxidation states on the purine ring.
Hydrolysis Products: Various purine derivatives depending on the hydrolysis conditions.
Scientific Research Applications
2,6-Dichloro-7-(2,2,2-trifluoroethyl)-7H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential interactions with nucleic acids and enzymes.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-7-(2,2,2-trifluoroethyl)-7H-purine involves:
Molecular Targets: It may target nucleic acids, enzymes, or receptors involved in cellular processes.
Pathways: It can interfere with DNA or RNA synthesis, enzyme activity, or signal transduction pathways, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropurine: Lacks the trifluoroethyl group but shares the dichloro substitution pattern.
7-(2,2,2-Trifluoroethyl)-7H-purine: Lacks the dichloro substitution but has the trifluoroethyl group.
6-Chloro-7-(2,2,2-trifluoroethyl)-7H-purine: Has only one chlorine atom and the trifluoroethyl group.
Uniqueness
2,6-Dichloro-7-(2,2,2-trifluoroethyl)-7H-purine is unique due to the combination of both dichloro and trifluoroethyl substitutions, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2,6-dichloro-7-(2,2,2-trifluoroethyl)purine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3N4/c8-4-3-5(15-6(9)14-4)13-2-16(3)1-7(10,11)12/h2H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLVAISNZXCKGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1CC(F)(F)F)C(=NC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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